
Cyclopentanepropanal, 1-ethenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanepropanal, 1-ethenyl- is an organic compound with the molecular formula C10H16O It is a member of the cyclopentane family, characterized by a cyclopentane ring attached to a propanal group with an ethenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanepropanal, 1-ethenyl- can be achieved through several methods. One common approach involves the reaction of cyclopentane with propanal in the presence of a catalyst to form the desired product. Another method includes the use of organocerium reagents, which react with cycloalkanones to provide alkoxides, followed by the addition of MsCl or SOCl2 with DBU to yield the final product .
Industrial Production Methods
Industrial production of Cyclopentanepropanal, 1-ethenyl- typically involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanepropanal, 1-ethenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include cyclopentane derivatives with various functional groups, such as alcohols, carboxylic acids, and halogenated compounds.
Applications De Recherche Scientifique
Cyclopentanepropanal, 1-ethenyl- has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Cyclopentanepropanal, 1-ethenyl- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant, inhibiting radical chain oxidation of organic compounds . This activity is attributed to the presence of active centers in the molecule that terminate oxidation chains, thereby protecting cells from oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentene: A similar compound with a cyclopentane ring and an ethenyl group.
Cyclopentadiene: Contains a cyclopentane ring with two double bonds.
Cyclopropane: A smaller ring structure with similar reactivity.
Uniqueness
Cyclopentanepropanal, 1-ethenyl- is unique due to its specific combination of a cyclopentane ring with a propanal group and an ethenyl substituent. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and industry.
Propriétés
Formule moléculaire |
C10H16O |
|---|---|
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
3-(1-ethenylcyclopentyl)propanal |
InChI |
InChI=1S/C10H16O/c1-2-10(8-5-9-11)6-3-4-7-10/h2,9H,1,3-8H2 |
Clé InChI |
WAJVDBSGBYQCME-UHFFFAOYSA-N |
SMILES canonique |
C=CC1(CCCC1)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



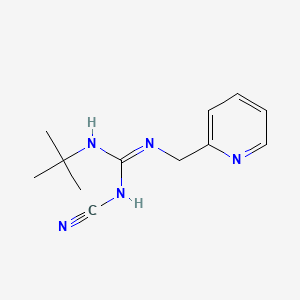
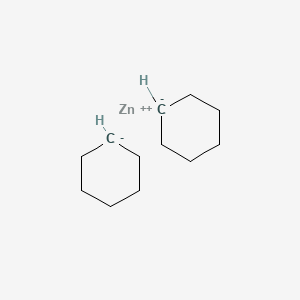

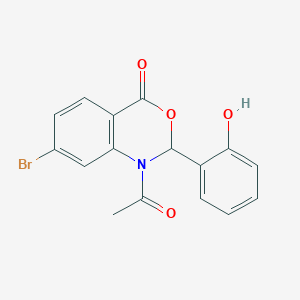
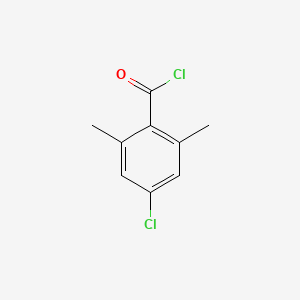
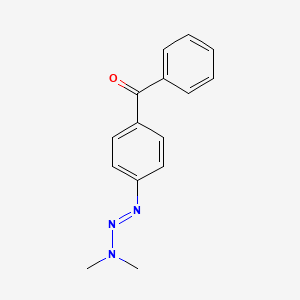
![(3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane](/img/structure/B13792452.png)
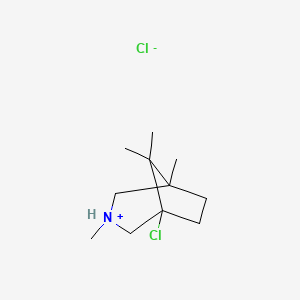
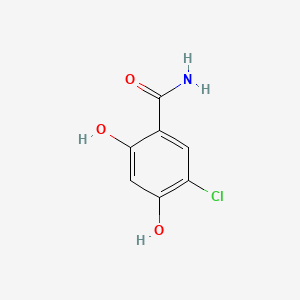
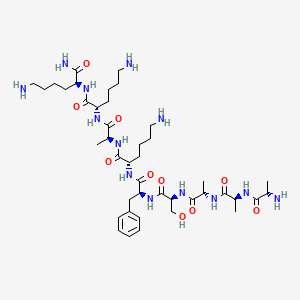
![Acetamide,N-[1-(3,4-dimethylphenyl)vinyl]-](/img/structure/B13792482.png)
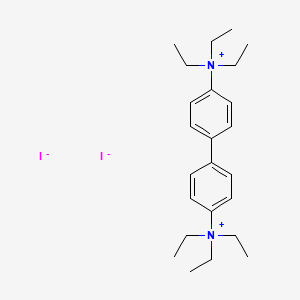
![N,N-diethylethanamine;3-[(4E)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B13792493.png)
